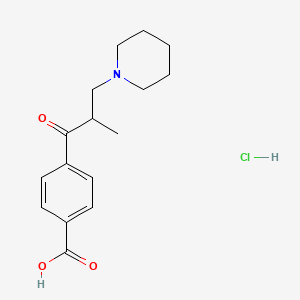

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate

Description

Crystallographic Analysis and Hydration State Determination

Crystal Structure and Hydration

Tolperisone 4-carboxylic acid hydrochloride hydrate crystallizes in a hydrate form, with water molecules integral to its lattice structure. X-ray diffraction studies, though not directly reported for this compound, can be inferred from analogous tolperisone derivatives. For example, single-crystal X-ray analyses of related compounds, such as tolmetin sodium dihydrate, reveal distorted octahedral coordination geometries around metal ions, with water molecules participating in hydrogen-bonding networks.

The hydration state of this compound is confirmed via Karl Fischer titration, which quantifies water content at 10.0–10.5%. This corresponds to approximately two water molecules per formula unit, consistent with the "hydrate" designation in its name. The molecular formula C₁₆H₁₆D₁₀ClNO₅ reflects deuteration at ten hydrogen positions in the piperidine ring, as evidenced by its 2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl substituent.

Table 1: Hydration and crystallographic parameters

| Parameter | Value | Source |

|---|---|---|

| Water content | 10.0–10.5% (Karl Fischer) | |

| Molecular formula | C₁₆H₁₆D₁₀ClNO₅ | |

| Molecular weight | 357.9 g/mol |

Properties

IUPAC Name |

4-(2-methyl-3-piperidin-1-ylpropanoyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAJJTOXILPRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858489 | |

| Record name | 4-[2-Methyl-3-(piperidin-1-yl)propanoyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446063-44-1 | |

| Record name | 4-[2-Methyl-3-(piperidin-1-yl)propanoyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate involves several steps, starting from the basic structure of TolperisoneThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate has a wide range of scientific research applications, including:

Mechanism of Action

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate exerts its effects by blocking sodium and calcium channels in the nervous system. This action reduces the excitability of neurons and decreases muscle spasticity. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves . The precise molecular targets and pathways involved include voltage-gated sodium channels and calcium channels .

Comparison with Similar Compounds

Table 1: Key Properties of Tolperisone Derivatives and Structurally Related Compounds

Key Observations:

- Functional Groups : Tolperisone 4-Carboxylic Acid HCl Hydrate distinguishes itself with a polar carboxylic acid group , enhancing solubility in aqueous media compared to the parent drug .

- Isotopic Labeling: Unlike non-deuterated Tolperisone HCl, the deuterated derivatives (e.g., Tolperisone-d10 HCl, 4-Carboxylic Acid-d10) exhibit nearly identical chromatographic behavior to the parent compound but allow precise quantification via mass shift in MS detection .

- Hydrate Form : The hydrate form improves stability under storage but requires stringent moisture control during handling .

Table 2: Analytical Methods and Compound Roles

Key Findings:

- HPLC Compatibility : Tolperisone 4-Carboxylic Acid HCl Hydrate’s polarity necessitates mobile phase adjustments (e.g., higher organic modifier content) compared to the parent compound .

- Degradation Studies : The 3-hydroxy and 4-carboxylic acid derivatives are critical for identifying oxidative and hydrolytic degradation pathways of Tolperisone HCl .

Pharmacological and Industrial Relevance

- Tolperisone HCl : Clinically used to treat spasticity; acts via voltage-gated sodium channel blockade .

- Deuterated Derivatives: No therapeutic use; exclusively employed in analytical workflows to comply with regulatory guidelines (e.g., ICH Q2R1) .

- Piperidine-4-carboxylic Acid Derivatives : Serve as intermediates for synthesizing anticonvulsants and analgesics but lack direct pharmacological overlap with Tolperisone .

Biological Activity

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate is a derivative of tolperisone, a centrally acting muscle relaxant widely used in clinical settings to treat spasticity and related muscular disorders. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, therapeutic efficacy, and underlying mechanisms.

Tolperisone acts primarily by inhibiting voltage-dependent sodium channels, which leads to a reduction in action potential propagation in both A- and C-fibers of peripheral nerves. This inhibition is crucial for its muscle relaxant properties. Studies have demonstrated that tolperisone significantly decreases compound action potentials in isolated nerve preparations, indicating its effectiveness in modulating neuromuscular transmission .

2. Pharmacodynamics

Tolperisone has been shown to exhibit significant muscle relaxant activity without the typical side effects associated with other centrally acting muscle relaxants. Research indicates that tolperisone effectively increases the pressure pain threshold in patients suffering from painful reflex muscle spasms, demonstrating its analgesic properties alongside muscle relaxation .

Case Study: Efficacy in Muscle Spasms

In a double-blind, placebo-controlled trial involving 138 patients with painful reflex muscle spasms, those treated with tolperisone (300 mg) showed a statistically significant improvement in pain relief compared to placebo (P = 0.03). The most notable benefits were observed in patients aged 40-60 years with shorter histories of complaints .

3. Safety Profile

Tolperisone is generally well-tolerated. In clinical trials, adverse events reported were comparable between tolperisone and placebo groups, suggesting a favorable safety profile. Commonly reported side effects include mild gastrointestinal disturbances and transient dizziness, but serious adverse reactions are rare .

4. Clinical Applications

Tolperisone is primarily indicated for:

- Treatment of spasticity due to neurological conditions.

- Management of painful muscle spasms associated with various musculoskeletal disorders.

Its use extends to rehabilitation settings where muscle tone modulation is essential for patient recovery.

5. Conclusion

The biological activity of this compound underscores its significance as an effective muscle relaxant with a robust safety profile. Its mechanisms of action through sodium channel blockade and reflex inhibition make it a valuable therapeutic option for managing spasticity and muscle spasms.

Q & A

Q. What analytical methods are recommended for quantifying Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate in pharmaceutical formulations?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a reversed-phase C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min. Detect at 254 nm for optimal sensitivity .

- UV Spectrophotometry: Employ chemometric-assisted multivariate calibration (e.g., partial least squares) for simultaneous quantification in multi-component formulations. Validate linearity (5–50 µg/mL) and precision (RSD < 2%) .

| Method | Detection | Linearity Range | Precision (RSD) | Key Advantages |

|---|---|---|---|---|

| HPLC | 254 nm | 1–50 µg/mL | <1.5% | High specificity |

| UV-Chemometrics | 270 nm | 5–50 µg/mL | <2% | Cost-effective |

Q. What safety protocols are critical for handling Tolperisone hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (acute oral LD50 = 1,450 mg/kg in rats) .

- Ventilation: Use fume hoods for powder handling to prevent inhalation (classified as acute toxicity Category 4) .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

| Hazard | Precaution | Emergency Response |

|---|---|---|

| Skin irritation | Wash with soap/water; remove contaminated clothing | P302+P352 |

| Eye exposure | Rinse with water for 15 minutes | P305+P351+P338 |

Q. How can researchers assess the binding affinity of Tolperisone derivatives to human serum albumin (HSA)?

Methodological Answer:

- Fluorescence Quenching: Measure fluorescence emission of HSA (excitation at 280 nm) before/after adding Tolperisone. Calculate binding constants (Ka) via Stern-Volmer plots .

- Isothermal Titration Calorimetry (ITC): Directly quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .

| Technique | Key Parameter | Tolperisone Affinity |

|---|---|---|

| Fluorescence Quenching | Ka = 1.2 × 10<sup>4</sup> M<sup>-1</sup> | Moderate binding |

| ITC | ΔH = -8.2 kJ/mol | Hydrophobic dominance |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity profiles of Tolperisone derivatives?

Methodological Answer:

- Cross-Species Validation: Compare LD50 values across models (e.g., rat vs. murine) to identify species-specific sensitivities .

- Dose-Response Analysis: Conduct subchronic toxicity studies (14–28 days) at varying doses (50–500 mg/kg) to refine NOAEL (No Observed Adverse Effect Level) .

| Route | LD50 (Rat) | Observed Effects |

|---|---|---|

| Oral | 1,450 mg/kg | Lethargy, respiratory distress |

| Intraperitoneal | 170 mg/kg | Acute neurotoxicity |

Q. What strategies optimize the detection of Tolperisone metabolites in in vitro models?

Methodological Answer:

- LC-MS/MS: Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to separate metabolites like Hydroxymethyl Tolperisone. Monitor transitions at m/z 256 → 121 .

- Microsomal Incubation: Incubate Tolperisone with liver microsomes (37°C, NADPH system) to generate phase I metabolites. Quench with ice-cold acetonitrile .

| Metabolite | Detection Method | Key Ion (m/z) |

|---|---|---|

| Hydroxymethyl Tolperisone | LC-MS/MS | 256 → 121 |

| N-Oxide Derivatives | High-resolution MS | 272 → 154 |

Q. How should stability studies be designed for Tolperisone hydrochloride under varying pH and temperature?

Methodological Answer:

- Forced Degradation: Expose samples to acidic (0.1M HCl), alkaline (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor degradation via HPLC .

- Long-Term Stability: Store at 25°C/60% RH for 12 months; assess purity loss (<5%) and hydrate formation .

| Condition | Degradation Products | Stability Indicator |

|---|---|---|

| Acidic (pH 1) | 4-Carboxylic acid derivative | 15% degradation at 24h |

| Oxidative | N-oxide compounds | 10% degradation at 24h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.